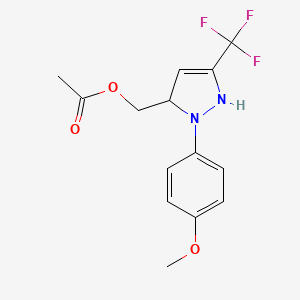![molecular formula C11H15NO3 B12869019 (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 566938-31-6](/img/structure/B12869019.png)
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a furan ring The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen, while the furan ring is a five-membered aromatic ring containing oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan-containing aldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones
Reduction: Amino alcohols
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(Furan-2-yl)oxazolidin-2-one: Lacks the ethyl group, making it less hydrophobic.
®-4-Methyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
®-4-Phenyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a phenyl group, increasing its aromatic character.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is unique due to the presence of both the ethyl group and the furan ring, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
566938-31-6 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI-Schlüssel |
GGBLPCRBVLZXDB-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@]1(COC(=O)N1)CCC2=CC=CO2 |
Kanonische SMILES |
CCC1(COC(=O)N1)CCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


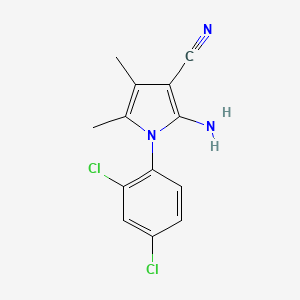

![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)
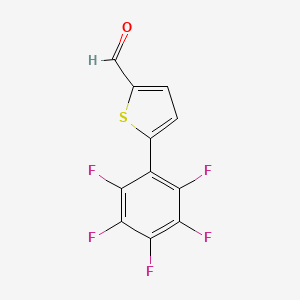

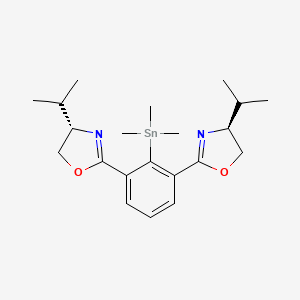
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
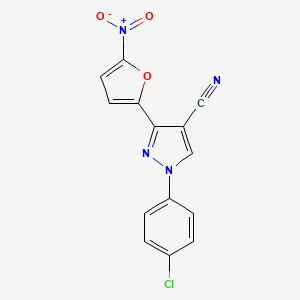
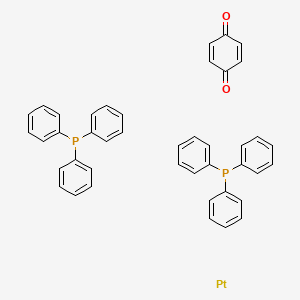


![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

